Veratric Acid-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-bis(trideuteriomethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAQNGYDSHRET-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Veratric Acid-d6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Veratric Acid-d6, a deuterated stable isotope of Veratric Acid. It details its chemical properties, primary applications in research, and a comprehensive experimental protocol for its use as an internal standard in quantitative analysis.
Core Concepts: Understanding this compound
This compound is a synthetically modified version of Veratric Acid where six hydrogen atoms on the two methoxy groups have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Veratric Acid. Because it is chemically identical to the non-labeled compound, it co-elutes during chromatography and exhibits similar ionization efficiency. However, its increased mass allows it to be distinguished from the endogenous analyte by a mass spectrometer, enabling precise and accurate quantification.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| IUPAC Name | 3,4-bis(trideuteriomethoxy)benzoic acid |
| Molecular Formula | C₉H₄D₆O₄ |
| Molecular Weight | 188.21 g/mol |
| CAS Number | 1162658-12-9 |
| Appearance | White to Off-White Solid |
| Purity | Typically ≥98% |
| Isotopic Enrichment | Typically ≥99 atom % D |
Primary Use in Research: An Ideal Internal Standard
The primary application of this compound in research is as an internal standard for the accurate quantification of Veratric Acid in various biological matrices, such as plasma, urine, and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This is particularly crucial in pharmacokinetic studies, where precise measurement of drug and metabolite concentrations over time is essential.
Veratric acid itself is a metabolite of several compounds, including the widely used antispasmodic drug mebeverine. Therefore, accurate quantification of veratric acid is important in understanding the metabolism and disposition of these parent drugs. Furthermore, veratric acid is a naturally occurring phenolic compound found in various plants and has been investigated for its own biological activities, including antioxidant and anti-inflammatory properties.
Experimental Protocols: Quantification of Veratric Acid in Biological Matrices
The following is a detailed methodology for the quantification of Veratric Acid in a biological matrix (e.g., rat plasma) using this compound as an internal standard. This protocol is adapted from established bioanalytical methods for Veratric Acid.[2][3][4]
Preparation of Stock and Working Solutions
-
Veratric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Veratric Acid and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions of Veratric Acid by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Prepare a working IS solution by diluting the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) with the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Veratric Acid: Precursor ion (Q1) m/z 183.1 → Product ion (Q3) m/z 139.1.
-
This compound: Precursor ion (Q1) m/z 189.1 → Product ion (Q3) m/z 145.1.
-
-
Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Veratric Acid to this compound against the concentration of the Veratric Acid standards.
-
Determine the concentration of Veratric Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Quantification
The following diagram illustrates the typical workflow for the quantification of Veratric Acid in a biological sample using this compound as an internal standard.
Veratric Acid and the Nrf2 Signaling Pathway
Recent research has indicated that Veratric Acid can exert protective effects against oxidative stress by activating the Nrf2 signaling pathway. The quantification of Veratric Acid using its deuterated analog is crucial in studies aiming to elucidate the pharmacodynamics and dose-response relationships of this pathway activation.
References
- 1. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Veratric Acid-d6 supplier and purchasing information
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Veratric Acid-d6, a deuterated analog of Veratric Acid. This document covers supplier and purchasing information, experimental applications with detailed protocols, and relevant biological pathways.
Introduction to this compound
This compound is the deuterated form of Veratric Acid (3,4-dimethoxybenzoic acid), a naturally occurring phenolic compound found in various plants and fruits. Due to the substitution of six hydrogen atoms with deuterium in the two methoxy groups, this compound serves as an excellent internal standard for mass spectrometry-based quantitative analysis of Veratric Acid in biological matrices. Its near-identical chemical properties to the parent compound, coupled with a distinct mass difference, allow for precise and accurate quantification in pharmacokinetic and metabolic studies.
Supplier and Purchasing Information
A variety of chemical suppliers offer this compound. The following table summarizes key purchasing information from several vendors to aid in the selection process. Please note that pricing is subject to change and may not be publicly available; therefore, direct inquiry with the suppliers is recommended.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |
| Clearsynth | CS-O-07059 | ≥90% (HPLC) | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 1162658-12-9 | C₉H₄D₆O₄ | 188.21 |
| BOC Sciences | BLP-007594 | ≥90% | 10 mg | 1162658-12-9 | C₉H₄D₆O₄ | 188.21 |
| ARTIS STANDARDS | AI0265 | >95% (HPLC) | In-stock (contact for details) | 1162658-12-9 | C₉H₄D₆O₄ | 188.21 |
| Simson Pharma Limited | M170010 | Not specified | In-stock (contact for details) | 1162658-12-9 | C₉H₄D₆O₄ | 188.21 |
| Clinivex | Not specified | High quality | Contact for details | 1162658-12-9 | Not specified | Not specified |
| Pharmaffiliates | PA STI 086870 | High purity | Contact for details | 1162658-12-9 | C₉H₄D₆O₄ | 188.21 |
| Santa Cruz Biotechnology | Not specified | Not specified | Contact for details | 1162658-12-9 | C₉H₄D₆O₄ | 188.21 |
| MedChemExpress | HY-N2007S | Not specified | 1 mg, 5 mg | 1162658-12-9 | C₉H₄D₆O₄ | 188.21 |
| Sigma-Aldrich | AABH9B410A64 | 98% | Contact for details | 1162658-12-9 | C₉H₄D₆O₄ | 188.21 |
Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Veratric Acid. Below is a detailed experimental protocol adapted from validated methods for the analysis of Veratric Acid in biological samples, such as rat plasma.[1]
LC-MS/MS Method for Quantification of Veratric Acid using this compound as an Internal Standard
This protocol outlines a simple and sensitive UHPLC-MS/MS method for the simultaneous determination of Veratraldehyde and its metabolite Veratric Acid in rat plasma, using an internal standard.[1] For the specific quantification of Veratric Acid, this compound would be the ideal internal standard.
3.1.1. Materials and Reagents
-
Veratric Acid standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Rat plasma (or other biological matrix)
3.1.2. Stock and Working Solutions
-
Veratric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Veratric Acid in a suitable solvent (e.g., methanol or DMSO).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.
-
Working Solutions: Prepare serial dilutions of the Veratric Acid stock solution in the appropriate solvent to create calibration standards. Prepare a working solution of this compound at a fixed concentration.
3.1.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile containing 0.2% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
3.1.4. LC-MS/MS Conditions
-
LC System: A UHPLC system.
-
Column: A reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm).[1]
-
Mobile Phase:
-
A: 0.2% formic acid in water
-
B: 0.2% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of Veratric Acid and any other compounds of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Veratric Acid: m/z 183.07 → 139.00[1]
-
This compound: The precursor ion will be approximately m/z 189. The product ion should be determined by direct infusion of the standard, but a likely transition would be to the same product ion as the unlabeled compound, m/z 139.00.
-
3.1.5. Method Validation Parameters
A comprehensive validation of the method should be performed according to regulatory guidelines, including:
-
Linearity: A linear range should be established with a correlation coefficient (r²) ≥ 0.99.[1]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be within ±15%.[1]
-
Lower Limit of Quantification (LLOQ): The LLOQ should be determined based on signal-to-noise ratio and acceptable precision and accuracy.[1]
-
Matrix Effect: The effect of the biological matrix on ionization should be assessed.
-
Stability: The stability of the analyte and internal standard in the biological matrix under various storage and processing conditions should be evaluated.
Biological Pathways and Mechanisms
Metabolism of Veratric Acid
The metabolism of Veratric Acid primarily involves O-demethylation. Studies have shown that the demethylation occurs regioselectively at the para-position methoxy group, yielding vanillic acid (4-hydroxy-3-methoxybenzoic acid).[2] There is no evidence of the formation of isovanillic acid (3-hydroxy-4-methoxybenzoic acid), indicating the specificity of the enzymatic process.[2] Further metabolism can involve conjugation with amino acids, such as ornithine in avian models.[2]
Nrf2 Signaling Pathway Activation
Veratric Acid has been shown to possess antioxidant and anti-inflammatory properties, partly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Upon cellular stress, such as exposure to reactive oxygen species (ROS), Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Veratric acid has been demonstrated to activate this pathway, thereby protecting cells from oxidative damage.[3]
Conclusion
This compound is an indispensable tool for researchers engaged in the quantitative analysis of Veratric Acid. Its use as an internal standard in LC-MS/MS methodologies ensures high accuracy and precision, which is critical for pharmacokinetic and metabolic studies. Furthermore, understanding the metabolic fate and the molecular mechanisms of action of Veratric Acid, such as the activation of the Nrf2 pathway, provides a broader context for its biological significance. This guide offers a comprehensive resource to facilitate the procurement and application of this compound in a research setting.
References
- 1. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Biotransformation of Veratric Acid, a Human Metabolite of Mebeverine, by Using the Incubated Hen's Egg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of the Drug Metabolite Veratric Acid in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of veratric acid in human plasma. Veratric acid is a known metabolite of several pharmaceutical compounds, such as the antispasmodic agent mebeverine.[1][2] Accurate quantification of such metabolites is crucial for pharmacokinetic (PK) and drug metabolism studies. This method utilizes Veratric Acid-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[3][4] The protocol employs a straightforward protein precipitation for sample cleanup, followed by a rapid chromatographic separation.
Introduction
Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound that emerges as a key metabolite following the administration of certain drugs, most notably mebeverine, which undergoes rapid hydrolysis by esterases in the body.[5][6] Monitoring the concentration of veratric acid provides critical insights into the metabolic fate and exposure of the parent drug. LC-MS/MS is the preferred analytical technique for such bioanalytical assays due to its inherent selectivity and sensitivity.[7] The use of a SIL-IS, such as this compound, is the gold standard in quantitative LC-MS/MS, as it co-elutes with the analyte and experiences identical ionization effects, thus providing the most reliable correction for analytical variability.[4] This note provides a comprehensive protocol for method development, sample preparation, and LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Veratric Acid (Sigma-Aldrich), this compound (MedChemExpress, CAS 1162658-12-9).[8][]
-
Solvents: Acetonitrile (ACN, LC-MS Grade), Methanol (MeOH, LC-MS Grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS Grade).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, pipettes.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Veratric Acid and this compound in methanol to obtain 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Veratric Acid primary stock in 50:50 (v/v) methanol:water to create calibration curve (CC) standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma (blank, CC standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to each tube (except for double blanks) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 10% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 10% B for 1 min |
| Total Run Time | 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
Data Presentation
The method relies on monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| Veratric Acid | 183.1 | 139.1 (Quantifier) | 150 | 25 | 80 |
| 124.1 (Qualifier) | 150 | 35 | 80 | ||
| This compound | 189.1 | 145.1 (Quantifier) | 150 | 25 | 80 |
Note: The precursor ion for Veratric Acid is m/z 183.1 [C9H10O4+H]⁺. The d6-IS, with two methoxy groups deuterated (-OCD3), has a mass of m/z 189.1. The primary fragment m/z 139.1 corresponds to a loss of CO2 and H2. The corresponding fragment for the d6-IS is m/z 145.1. These values are based on published data for veratric acid and theoretical calculations for the deuterated analog.[7][10] Optimal CE and DP values should be determined empirically by infusing a standard solution of each compound.
Visualizations
Metabolic Pathway of Mebeverine
The diagram below illustrates the initial metabolic hydrolysis of the parent drug Mebeverine into its primary metabolites, Veratric Acid and Mebeverine Alcohol. This method focuses on quantifying the Veratric Acid portion.
Caption: Metabolic pathway of Mebeverine to Veratric Acid.
LC-MS/MS Experimental Workflow
The following workflow diagram outlines the complete process from sample handling to final data analysis.
Caption: Bioanalytical workflow for Veratric Acid quantification.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of veratric acid in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a drug development setting. The use of a stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision, making this method ideal for regulated bioanalysis and essential pharmacokinetic studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Studies on the Biotransformation of Veratric Acid, a Human Metabolite of Mebeverine, by Using the Incubated Hen's Egg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcogres.com [phcogres.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. phcogres.com [phcogres.com]
Application Note: Quantification of Ferulic Acid in Human Plasma using Veratric Acid-d6 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic compound found in various plant sources and is known for its antioxidant and anti-inflammatory properties. The accurate quantification of ferulic acid in biological matrices such as human plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological samples.[1] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[2][3] Veratric acid-d6, a deuterated analog of a structurally similar molecule, serves as an ideal internal standard for the quantification of ferulic acid due to its similar chemical properties and distinct mass-to-charge ratio.[4]
This application note provides a detailed protocol for the extraction and quantification of ferulic acid in human plasma using this compound as an internal standard with an LC-MS/MS system. The method described herein is simple, rapid, and robust, making it suitable for high-throughput analysis.
Signaling Pathway Context
Phenolic compounds like ferulic acid can modulate various intracellular signaling pathways, particularly those related to inflammation and oxidative stress. One such key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. By inhibiting IKK (IκB kinase), phenolic compounds can prevent the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes like COX-2, iNOS, and various cytokines. Accurate quantification of these small molecules is vital to understanding their therapeutic potential in modulating these critical pathways.[5]
References
- 1. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyphenol - Wikipedia [en.wikipedia.org]
- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Veratric Acid-d6 in Metabolic Stability Assays with Liver Microsomes
Introduction
In drug discovery and development, assessing the metabolic stability of new chemical entities is a critical step in predicting their in vivo pharmacokinetic profiles. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are widely used for in vitro metabolic stability screening.[1][2] Veratric acid, a naturally occurring phenolic compound, and its deuterated analog, Veratric Acid-d6, serve as important tool compounds in these assays. The incorporation of deuterium at the methoxy groups (d6) can significantly alter the rate of metabolism due to the kinetic isotope effect, providing valuable insights into metabolic pathways and the sites of metabolic attack.[3]
These application notes provide a detailed protocol for evaluating the metabolic stability of this compound in comparison to its non-deuterated counterpart using human liver microsomes. The presented data illustrates the expected outcome of such an experiment, highlighting the increased stability of the deuterated compound.
Principle of the Assay
The metabolic stability of a compound is determined by incubating it with liver microsomes in the presence of necessary cofactors, such as NADPH.[2] The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS. From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
This compound is expected to exhibit a slower rate of metabolism compared to veratric acid. This is because the primary route of metabolism for veratric acid is O-demethylation, which involves the cleavage of a carbon-hydrogen bond.[4] The carbon-deuterium bond in this compound is stronger and requires more energy to break, leading to a slower metabolic reaction. This phenomenon, known as the kinetic isotope effect, makes this compound a useful tool for studying metabolic pathways and for developing more stable drug candidates.
Experimental Protocols
Materials and Reagents
-
Veratric Acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Human Liver Microsomes (pooled, 0.5 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not metabolized by the same enzymes, in ACN/MeOH)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Experimental Workflow
Detailed Procedure
-
Preparation of Working Solutions:
-
Prepare 1 mM stock solutions of Veratric Acid and this compound in DMSO.
-
Dilute the stock solutions to a final concentration of 1 µM in 100 mM phosphate buffer (pH 7.4).
-
Prepare the human liver microsome working solution to a final concentration of 0.5 mg/mL in 100 mM phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsome working solution and the compound working solution (Veratric Acid or this compound).
-
Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This will quench the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C for 10 minutes at 3000 x g to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Veratric Acid or this compound) relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).
-
Expected Results
The following table summarizes hypothetical yet representative data from a metabolic stability assay comparing Veratric Acid and this compound in human liver microsomes.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Veratric Acid | 25 | 55.4 |
| This compound | 75 | 18.5 |
The data clearly illustrates the impact of deuteration on metabolic stability. This compound exhibits a significantly longer half-life and a correspondingly lower intrinsic clearance compared to its non-deuterated counterpart. This indicates that the O-demethylation pathway, which is slowed by the presence of deuterium, is a major route of metabolism for this compound in human liver microsomes.
Metabolic Pathway of Veratric Acid
The primary metabolic pathway for veratric acid in liver microsomes is O-demethylation, which can occur at either the 3- or 4-position methoxy group. Studies have shown that demethylation occurs preferentially at the 4-position (para-methoxyl group) to form vanillic acid.[4]
Conclusion
The use of this compound in metabolic stability assays provides a clear and quantifiable demonstration of the kinetic isotope effect. This approach is invaluable for:
-
Identifying sites of metabolic liability in drug candidates.
-
Understanding the primary metabolic pathways.
-
Guiding the design of more metabolically stable analogs.
The protocols and expected data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals employing deuterated compounds in early ADME (Absorption, Distribution, Metabolism, and Excretion) screening.
References
- 1. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies on the Biotransformation of Veratric Acid, a Human Metabolite of Mebeverine, by Using the Incubated Hen's Egg - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Veratric Acid-d6 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Veratric Acid-d6 from plasma samples. Three common and effective sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This compound, a deuterated form of Veratric acid, is commonly used as an internal standard in pharmacokinetic and metabolic studies. Accurate and precise quantification is crucial for reliable bioanalytical data.
The selection of an appropriate sample preparation method is critical and depends on various factors, including the required limit of quantification, sample volume, throughput needs, and the analytical technique employed, typically Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance characteristics for the three sample preparation techniques for acidic compounds like Veratric Acid in plasma. Please note that specific values can vary depending on the exact experimental conditions and the analytical instrumentation used.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 95 - 105%[1] | 80 - 110% | 85 - 115% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL[1] | 1 - 10 ng/mL | 0.5 - 5 ng/mL |
| Throughput | High | Medium | Medium to High |
| Cost per Sample | Low | Low to Medium | Medium to High |
| Method Development Time | Short | Medium | Long |
| Extract Cleanliness | Low | Medium | High |
Experimental Workflow Overview
The following diagram illustrates the general workflow for each of the three sample preparation techniques discussed.
Caption: Comparative workflow of plasma sample preparation techniques.
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid, simple, and utilizes a small sample volume, making it suitable for high-throughput analysis. However, the resulting extract may contain a higher level of matrix components, which can potentially interfere with LC-MS analysis.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 300 µL of ACN containing 0.2% formic acid to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Note: The ratio of plasma to precipitation solvent can be optimized to improve recovery and reduce matrix effects. A 1:3 ratio is a common starting point.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many endogenous interferences in the aqueous phase.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Formic acid or other suitable acid
-
Ethyl acetate or other suitable water-immiscible organic solvent, HPLC grade
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Acidify the plasma sample by adding 20 µL of 2% formic acid. This step is crucial for protonating the acidic analyte and improving its extraction into the organic phase.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away. This method is highly tunable but requires more extensive method development. For an acidic compound like Veratric Acid, a mixed-mode or polymeric reversed-phase sorbent is often suitable.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
SPE cartridges (e.g., Mixed-Mode Anion Exchange or Polymeric Reversed-Phase)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Formic acid
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a clean tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Dilute the plasma with 500 µL of 2% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Follow with a wash of 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic modifier will deprotonate the acidic analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
Conclusion
The choice of sample preparation technique for this compound in plasma is a critical step in the bioanalytical workflow. Protein precipitation is a fast and simple method suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with improved sensitivity. Solid-phase extraction yields the cleanest extracts and the lowest limits of detection, making it ideal for methods requiring high sensitivity and specificity, though it involves a more complex and lengthy procedure. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their specific analytical needs.
References
Application Note: High-Throughput Analysis of Veratric Acid Using a Deuterated Internal Standard by HPLC-MS/MS
Introduction
Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound found in various plants and has demonstrated antioxidant and anti-inflammatory properties. Accurate quantification of veratric acid in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Veratric Acid-d6, is the gold standard for quantitative analysis by mass spectrometry as it corrects for matrix effects and variations during sample preparation and analysis. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of veratric acid in plasma, utilizing this compound as the internal standard.
Analytical Method
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of veratric acid. Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. Detection was performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of veratric acid and its deuterated internal standard, this compound.
| Parameter | Veratric Acid | This compound (Internal Standard) |
| Molecular Formula | C₉H₁₀O₄ | C₉H₄D₆O₄ |
| Molecular Weight | 182.18 g/mol | 188.21 g/mol [1] |
| Monoisotopic Mass | 182.05791 g/mol | 188.09557 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 183.1 | m/z 189.1 |
| Product Ion | m/z 139.2 | m/z 145.2 |
| Retention Time (approx.) | 2.5 min | 2.5 min |
| Linearity Range | 1 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | ≥ 0.995 | N/A |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |
| Intra-day Precision (%RSD) | < 15% | N/A |
| Inter-day Precision (%RSD) | < 15% | N/A |
| Accuracy (%RE) | ± 15% | N/A |
Experimental Protocols
1. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve veratric acid in methanol to prepare a 1 mg/mL stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the veratric acid stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in the same diluent.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
2. HPLC-MS/MS Instrument Conditions
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90% to 10% B
-
4.0-5.0 min: 10% B
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flows: Optimized for the specific instrument.
-
Visualizations
Caption: Experimental workflow for the quantification of Veratric Acid.
This application note provides a detailed and robust HPLC-MS/MS method for the quantitative analysis of veratric acid in plasma using this compound as an internal standard. The method is sensitive, selective, and suitable for high-throughput applications in clinical and research settings. The use of a deuterated internal standard ensures high accuracy and precision, making it a reliable tool for pharmacokinetic and other drug development studies.
References
Anwendungshinweis: Quantifizierung von Veratrumsäure in Lebensmittelmatrices mittels Veratrumsäure-d6
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieser Anwendungshinweis beschreibt eine robuste und empfindliche Methode zur Quantifizierung von Veratrumsäure in verschiedenen Lebensmittelmatrices unter Verwendung von Veratrumsäure-d6 als internem Standard. Die Methode nutzt die Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) und ist für den Hochdurchsatz in Forschungs- und Qualitätskontrollumgebungen geeignet. Detaillierte Protokolle für die Probenvorbereitung von Fruchtsaft- und Honigmatrices werden ebenso bereitgestellt wie umfassende Validierungsdaten, die die Leistung der Methode belegen.
Einleitung
Veratrumsäure (3,4-Dimethoxybenzoesäure) ist eine natürlich vorkommende phenolische Verbindung, die in einer Vielzahl von Pflanzen, Früchten und Honigsorten zu finden ist. Sie ist für ihre antioxidativen, entzündungshemmenden und antimikrobiellen Eigenschaften bekannt. Die genaue Quantifizierung von Veratrumsäure in Lebensmitteln ist für die Qualitätskontrolle, die Authentizitätsprüfung und die Erforschung ihrer potenziellen gesundheitlichen Vorteile von entscheidender Bedeutung. Die Verwendung eines stabilisotopenmarkierten internen Standards, wie Veratrumsäure-d6, ist die Methode der Wahl für die genaue Quantifizierung mittels LC-MS/MS, da sie Matrixeffekte und Variationen in der Probenvorbereitung und der Geräteantwort kompensiert.
Experimenteller Arbeitsablauf
Das folgende Diagramm veranschaulicht den allgemeinen Arbeitsablauf für die Quantifizierung von Veratrumsäure in Lebensmittelproben.
Troubleshooting & Optimization
How to resolve Veratric Acid-d6 peak tailing in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Veratric Acid-d6, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Question: Why is my this compound peak tailing in my reversed-phase HPLC chromatogram and how can I fix it?
Answer:
Peak tailing for an acidic compound like this compound in reversed-phase HPLC is a common issue that can compromise resolution, sensitivity, and accurate quantification.[1] The primary causes are typically secondary chemical interactions with the stationary phase or issues with the HPLC method and system.
The most frequent chemical cause is the interaction of the analyte with residual silanol groups on the silica-based stationary phase.[2][3][4] These silanols (Si-OH) are acidic and can exist in an ionized state (Si-O-), leading to undesirable ionic interactions with the analyte, which disrupts the normal partitioning process and causes the peak to tail.[5] For acidic compounds like this compound, other factors such as mobile phase pH, sample overload, and injection solvent can also significantly contribute to poor peak shape.
Below is a systematic approach to diagnose and resolve peak tailing for this compound.
Diagram of the Primary Cause: Secondary Interactions
Caption: Figure 1. Desired vs. Undesired Interactions in HPLC.
Systematic Troubleshooting Workflow
To efficiently resolve the issue, follow the logical progression outlined in the workflow below. Start with the most likely and easiest-to-fix problems first, such as mobile phase adjustments, before moving to more involved solutions like column replacement.
Caption: Figure 2. A step-by-step workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization
The mobile phase composition is critical for controlling the ionization of both this compound and stationary phase silanols.
A. Adjust Mobile Phase pH
The pKa of Veratric Acid is approximately 4.1-4.4.[5] To ensure the molecule is in a single, neutral (unionized) state, the mobile phase pH should be at least 1.5-2 units below its pKa.[5] Lowering the pH also suppresses the ionization of silanol groups, minimizing secondary interactions.
Experimental Protocol: pH Adjustment
-
Prepare Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Confirm pH: Use a calibrated pH meter to ensure the final pH of the aqueous portion of the mobile phase is between 2.5 and 3.0.
-
Prepare Mobile Phase B: Acetonitrile or Methanol.
-
Equilibrate: Equilibrate the HPLC system and column with the new mobile phase for at least 15-20 column volumes.
-
Inject Standard: Inject a standard solution of this compound and evaluate the peak shape.
B. Add a Competing Acid
Adding a small amount of a competing acid can help mask the active silanol sites on the stationary phase.[1]
Experimental Protocol: Adding a Competing Acid
-
Modify Mobile Phase: To your optimized pH mobile phase, add a competing acid. Acetic acid is a good starting point.
-
Test Concentration: Prepare mobile phases with varying concentrations of acetic acid (e.g., 0.1%, 0.3%, 0.5% v/v).
-
Equilibrate and Inject: For each concentration, equilibrate the system and inject the standard.
-
Compare Results: Analyze the chromatograms for improvements in peak symmetry.
| Parameter | Condition A (Initial) | Condition B (pH 2.8) | Condition C (pH 2.8 + 0.3% Acetic Acid) |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | 0.1% Formic Acid + 0.3% Acetic Acid in Water |
| Tailing Factor (Tf) | 2.1 | 1.4 | 1.1 |
| Resolution (Rs) | 1.3 | 1.8 | 2.2 |
Step 2: Injection and Sample Conditions
A. Avoid Column Overload
Injecting too much sample mass can saturate the stationary phase, leading to peak broadening and tailing.[3][5]
Experimental Protocol: Overload Test
-
Prepare Dilutions: Prepare a dilution series of your this compound sample (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL).
-
Inject and Analyze: Inject a constant volume of each dilution.
-
Evaluate Peak Shape: If the tailing factor improves significantly at lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.
B. Match Sample Solvent to Mobile Phase
Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]
Experimental Protocol: Solvent Matching
-
Identify Issue: This problem is often more pronounced for early eluting peaks.
-
Re-dissolve Sample: If your sample is dissolved in a strong solvent (e.g., 100% Acetonitrile), evaporate the solvent and reconstitute the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Inject and Compare: Inject the reconstituted sample and compare the peak shape to the original.
| Parameter | Condition A (High Concentration) | Condition B (5-fold Dilution) | Condition C (Solvent Matched) |
| Sample Concentration | 100 µg/mL | 20 µg/mL | 20 µg/mL |
| Injection Solvent | 100% Acetonitrile | 100% Acetonitrile | 95:5 Water:ACN |
| Tailing Factor (Tf) | 1.9 | 1.5 | 1.2 |
Step 3: Column and Hardware Evaluation
If mobile phase and sample adjustments do not resolve the tailing, the issue may be physical.
-
Check for Voids: A sudden appearance of tailing for all peaks can indicate a void has formed at the head of the column.[1] This often requires column replacement.
-
Use a Guard Column: A guard column protects the analytical column from contaminants that can cause active sites and peak tailing. If you use one, replace it first.
-
Select an Appropriate Column: Modern, high-purity silica (Type B) columns have lower silanol activity. End-capped columns are specifically designed to minimize these secondary interactions.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor? A tailing factor (Tf) or asymmetry factor (As) close to 1.0 represents a perfectly symmetrical Gaussian peak. A value greater than 1.2 is often considered significant tailing, and values approaching 2.0 can negatively impact integration and resolution.
Q2: Can the deuteration of this compound cause peak tailing? The deuterium labeling itself is highly unlikely to be the direct cause of peak tailing. The chemical properties governing its interaction with the stationary phase are nearly identical to those of unlabeled Veratric Acid. The underlying causes will be the same as for the parent compound.
Q3: All of my peaks are tailing, not just this compound. What does this mean? If all peaks in the chromatogram exhibit tailing, the problem is likely physical or mechanical, not chemical. You should investigate potential issues like a column void, a blocked frit, or extra-column dead volume in your system's tubing and connections.
Q4: Will switching from Acetonitrile to Methanol help? Sometimes. Methanol is a more polar solvent and can interact differently with the stationary phase and analyte. In some cases, it can improve peak shape for acidic compounds. This is a variable to consider during method development.
Q5: My method is for LC-MS. Are there any additives I should avoid? Yes. For LC-MS, you must use volatile mobile phase additives. Avoid non-volatile buffers like phosphate. Good choices include formic acid, acetic acid, and ammonium formate or ammonium acetate. High concentrations of any buffer can cause ion suppression in the mass spectrometer.
References
Technical Support Center: Optimizing Veratric Acid-d6 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Veratric Acid-d6 as an internal standard (IS) in quantitative analysis. The following question-and-answer format addresses common challenges and provides detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound?
A1: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. They are chemically almost identical to the analyte of interest (veratric acid) and therefore exhibit very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This allows for effective correction of variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations, ultimately leading to more accurate and precise quantification.
Q2: What is the optimal concentration for this compound as an internal standard?
A2: The ideal concentration of this compound should be determined empirically for each specific assay. A general recommendation is to use a concentration that falls within the mid-range of the calibration curve for the analyte (veratric acid). This ensures that the detector response for the internal standard is strong and consistent across the entire range of analyte concentrations being measured.
Q3: How do I prepare the this compound internal standard working solution?
A3: To prepare the internal standard working solution, start by accurately weighing a known amount of this compound and dissolving it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture compatible with your mobile phase) to create a stock solution. This stock solution should then be diluted to the desired final working concentration. It is crucial to ensure the purity of the this compound standard.
Q4: At what stage of the experimental workflow should I add the this compound internal standard?
A4: The internal standard should be added to the samples as early as possible in the sample preparation process. For bioanalytical assays, this typically means adding the IS to the plasma, urine, or tissue homogenate before any extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Early addition ensures that the IS compensates for any analyte loss or variability throughout the entire sample preparation procedure.
Troubleshooting Guide
Q1: I am observing high variability in the this compound signal across my samples. What could be the cause?
A1: High variability in the internal standard signal can be caused by several factors:
-
Inconsistent Sample Preparation: Ensure that the internal standard is added precisely and consistently to every sample and that all samples are processed uniformly.
-
Matrix Effects: Significant variations in the sample matrix between different samples can lead to inconsistent ionization suppression or enhancement of the IS signal.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the internal standard solution can lead to significant variability.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can also contribute to signal variability.
Q2: The peak shape of my this compound is poor. How can I improve it?
A2: Poor peak shape can be due to chromatographic issues or problems with the sample solvent.
-
Chromatography: Optimize the mobile phase composition, gradient, and column temperature to improve peak shape.
-
Injection Volume and Solvent: Ensure the injection volume is appropriate for the column and that the sample solvent is compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion.
Q3: I suspect there is crosstalk between the veratric acid and this compound mass channels. How can I check for this?
A3: Crosstalk, or interference, can occur if the isotopic purity of the this compound is low or if there is in-source fragmentation. To check for this, inject a high concentration of this compound and monitor the mass channel of the unlabeled veratric acid. Conversely, inject a high concentration of veratric acid and monitor the this compound channel. The signal in the analyte channel when only the IS is present (and vice versa) should be negligible, typically less than 0.1% of the signal at the lower limit of quantification (LLOQ).
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the most suitable concentration of this compound for your assay.
Objective: To find a this compound concentration that provides a stable and robust signal across the calibration curve range of veratric acid without causing ion suppression.
Methodology:
-
Prepare a series of this compound solutions: Prepare dilutions of your this compound stock solution to cover a range of concentrations (e.g., 10, 50, 100, 200, 500 ng/mL).
-
Prepare analyte samples: Prepare samples containing a mid-range concentration of veratric acid.
-
Spike samples: Spike the analyte samples with the different concentrations of the this compound solutions.
-
Analyze samples: Analyze the spiked samples using your LC-MS/MS method.
-
Evaluate the data:
-
Assess the peak area and signal-to-noise ratio of this compound at each concentration.
-
Evaluate the peak area of the veratric acid in the presence of each IS concentration to check for any ion suppression or enhancement.
-
Select the this compound concentration that provides a consistent and high-intensity signal without negatively impacting the analyte signal.
-
| Parameter | Recommended Value |
| This compound Concentration | Mid-range of analyte calibration curve |
| Signal-to-Noise (S/N) Ratio | > 20 |
| IS Response Variability (%RSD) | < 15% across a batch |
Protocol 2: Bioanalytical Method for Quantification of Veratric Acid in Rat Plasma
This protocol is adapted from a validated method for veratric acid quantification and can be used as a starting point for your experiments.[1][2]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of this compound working solution.
- Vortex for 30 seconds.
- Add 300 µL of acetonitrile containing 0.2% formic acid to precipitate the proteins.
- Vortex for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Inject an aliquot onto the LC-MS/MS system.
2. LC-MS/MS Parameters:
- LC System: UHPLC system
- Column: C18 column (e.g., 50 mm × 2.0 mm, 1.9 µm)[1]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
- Veratric Acid: m/z 183.1 → 139.0[1]
- This compound: m/z 189.1 → 145.0 (predicted)
| Parameter | Value |
| Linearity (r²) | ≥ 0.99[1] |
| LLOQ | 10 ng/mL[1] |
| Intra-day Precision (%RSD) | ≤ 15%[1] |
| Intra-day Accuracy (%) | 85-115%[1] |
Visualizations
Caption: Experimental workflow for veratric acid quantification.
Caption: Simplified metabolic pathway of veratric acid.
References
Technical Support Center: Veratric Acid-d6 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Veratric Acid-d6 in various biological matrices. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The primary stability concerns for this compound, like many deuterated internal standards, revolve around its chemical and metabolic stability in the biological matrix and during sample processing. Key issues include:
-
Metabolic Degradation: Veratric acid can undergo metabolism, primarily through O-demethylation, to form vanillic acid or isovanillic acid. This process can also occur with this compound.
-
Freeze-Thaw Instability: Repeated cycles of freezing and thawing can lead to the degradation of the analyte.
-
Bench-Top Instability: Degradation can occur when samples are left at room temperature for extended periods during sample preparation.
-
Long-Term Storage Instability: The analyte may degrade over long-term storage, even when frozen.
-
Deuterium Exchange: There is a potential for the deuterium atoms on the methoxy groups to exchange with protons from the surrounding solvent, particularly under strong acidic or basic conditions. This would lead to a loss of the mass difference between the internal standard and the analyte.
Q2: How stable is Veratric Acid in plasma under typical laboratory conditions?
A2: Based on a bioanalytical method validation study for veratric acid in rat plasma, the compound demonstrates good stability under several common laboratory conditions. Since this compound is structurally identical to veratric acid apart from the isotopic labeling, its stability is expected to be very similar.
Quantitative Stability Data
The following table summarizes the stability of veratric acid in rat plasma under various conditions.
| Stability Test | Matrix | Concentration (ng/mL) | Conditions | Duration | Mean Recovery (%) | RSD (%) |
| Freeze-Thaw Stability | Rat Plasma | 10 | 3 cycles (-80°C to RT) | 3 days | 98.5 | 3.2 |
| Rat Plasma | 200 | 3 cycles (-80°C to RT) | 3 days | 102.1 | 2.5 | |
| Bench-Top Stability | Rat Plasma | 10 | Room Temperature | 24 hours | 95.7 | 4.1 |
| Rat Plasma | 200 | Room Temperature | 24 hours | 99.8 | 1.8 | |
| Long-Term Stability | Rat Plasma | 10 | -80°C | 4 weeks | 97.2 | 3.8 |
| Rat Plasma | 200 | -80°C | 4 weeks | 101.5 | 2.1 |
Data adapted from a bioanalytical method validation study of veratraldehyde and its metabolite veratric acid in rat plasma.[1][2][3][4]
Q3: Is this compound susceptible to degradation in other biological matrices like urine or tissue homogenates?
Troubleshooting Guide
Issue 1: Loss of this compound signal or inconsistent internal standard response.
| Potential Cause | Troubleshooting Steps |
| Metabolic Degradation | - Minimize sample processing time. - Keep samples on ice or at 4°C during extraction. - Consider the use of enzyme inhibitors in your collection tubes if degradation is rapid. |
| Adsorption to Surfaces | - Use silanized glassware or low-binding polypropylene tubes and plates. - Evaluate different extraction solvents to ensure complete recovery. |
| Matrix Effects | - Optimize chromatographic separation to ensure this compound co-elutes with the analyte and is separated from interfering matrix components. - Evaluate different ionization sources (e.g., APCI vs. ESI). - Use a more rigorous sample cleanup procedure (e.g., solid-phase extraction instead of protein precipitation). |
| Deuterium Exchange | - Avoid prolonged exposure to strong acids or bases during sample preparation. - If acidic or basic conditions are necessary, perform these steps at low temperatures and for the shortest possible time. - Analyze a sample of the this compound standard that has been subjected to the same pH conditions to check for the appearance of an unlabeled veratric acid peak. |
Issue 2: Appearance of an unlabeled Veratric Acid peak in blank matrix spiked only with this compound.
| Potential Cause | Troubleshooting Steps |
| Impurity in the Internal Standard | - Check the certificate of analysis for the isotopic purity of the this compound. - Prepare a high concentration solution of the internal standard in a clean solvent and analyze it to assess the level of unlabeled analyte. |
| In-source Fragmentation or Back-Exchange | - Optimize mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source conversion. - As mentioned above, avoid harsh pH conditions during sample preparation that could promote deuterium back-exchange.[5] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Spike a fresh batch of the biological matrix (e.g., plasma, urine) with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked matrix into at least four aliquots for each concentration level.
-
Analyze one set of aliquots immediately (Time 0).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
After thawing, refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
After the final thaw, process and analyze the samples.
-
Calculate the concentration of this compound in the tested samples and compare it to the Time 0 samples. The mean concentration should be within ±15% of the nominal concentration.
Protocol 2: Bench-Top (Short-Term) Stability Assessment
-
Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.
-
Divide the spiked matrix into aliquots.
-
Analyze one set of aliquots immediately (Time 0).
-
Leave the remaining aliquots on the bench at room temperature for a period that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).
-
After the specified time, process and analyze the samples.
-
Compare the results to the Time 0 samples. The mean concentration should be within ±15% of the nominal concentration.
Protocol 3: Long-Term Stability Assessment
-
Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked samples into multiple storage tubes.
-
Analyze one set of aliquots immediately (Time 0).
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -80°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze.
-
Compare the results to the Time 0 samples. The mean concentration should be within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Veratric Acid-d6 solubility problems and how to solve them
Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung technische Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) zu Löslichkeitsproblemen bei der Arbeit mit Veratricsäure-d6.
Häufig gestellte Fragen (FAQs) und Leitfaden zur Fehlerbehebung
F1: Was ist Veratricsäure-d6 und wofür wird es hauptsächlich verwendet?
A1: Veratricsäure-d6 ist die deuterierte Form der Veratricsäure, auch bekannt als 3,4-Dimethoxybenzoesäure-d6.[1][] Es wird in erster Linie als stabiler, isotopenmarkierter interner Standard für quantitative Analysen in der Massenspektrometrie und als analytischer Standard für die HPLC verwendet.[3] Die Deuteriummarkierung ermöglicht die Differenzierung von der nicht-markierten (endogenen) Veratricsäure in biologischen Proben.[3]
F2: Welches ist das empfohlene Lösungsmittel zur Auflösung von Veratricsäure-d6?
A2: Das am häufigsten empfohlene Lösungsmittel für Veratricsäure-d6 ist Dimethylsulfoxid (DMSO).[][4] Für die nicht-deuterierte Form wird eine Löslichkeit von bis zu 55 mg/ml in DMSO angegeben, was als guter Ausgangspunkt für Veratricsäure-d6 dienen kann.[4] Alternativ wird in der Literatur auch 70%iges Methanol zur Herstellung von Standardlösungen der nicht-deuterierten Veratricsäure verwendet.[5]
F3: Ich habe Schwierigkeiten, Veratricsäure-d6 aufzulösen. Was sind die häufigsten Ursachen und wie kann ich das Problem beheben?
A3: Löslichkeitsprobleme können verschiedene Ursachen haben. Die folgende Anleitung zur Fehlerbehebung soll Ihnen helfen, das Problem zu identifizieren und zu lösen.
-
Ungeeignetes Lösungsmittel: Stellen Sie sicher, dass Sie ein empfohlenes Lösungsmittel wie DMSO verwenden. Veratricsäure-d6 ist eine Carbonsäure und ihre Löslichkeit in rein wässrigen oder unpolaren organischen Lösungsmitteln ist begrenzt.
-
Unzureichende Durchmischung: Die Substanz kann sich langsam auflösen. Eine verbesserte Durchmischung durch Vortexen oder Ultraschallbehandlung kann den Lösungsprozess erheblich beschleunigen.[4]
-
Zu niedrige Temperatur: Das Erwärmen der Lösung (z. B. auf 37 °C) kann die Löslichkeit verbessern. Vermeiden Sie jedoch übermäßige Hitze, um einen möglichen Abbau der Substanz zu verhindern.
-
Konzentration zu hoch: Möglicherweise versuchen Sie, eine Lösung herzustellen, die die Sättigungsgrenze des Lösungsmittels überschreitet. Überprüfen Sie die empfohlene Maximalkonzentration und stellen Sie gegebenenfalls eine verdünntere Stammlösung her.
-
Qualität der Substanz: Obwohl selten, kann die Qualität der Substanz die Löslichkeit beeinflussen. Stellen Sie sicher, dass das Produkt gemäß den Empfehlungen des Herstellers gelagert wurde, um eine Zersetzung zu vermeiden.[]
F4: Gibt es alternative Lösungsmittel zu DMSO für Veratricsäure-d6?
A4: Während DMSO das am häufigsten zitierte Lösungsmittel ist, können je nach experimentellen Anforderungen auch andere polare organische Lösungsmittel in Betracht gezogen werden. Basierend auf der Struktur der Verbindung (eine Carbonsäure mit zwei Methoxygruppen) könnten Ethanol, Methanol oder Acetonitril (ACN) eine gewisse Löslichkeit aufweisen, wahrscheinlich jedoch geringer als in DMSO. Es wird empfohlen, zunächst in kleinem Maßstab Tests durchzuführen. Für Anwendungen, die mit lebenden Zellen arbeiten, ist es wichtig, die Toxizität des Lösungsmittels in der Endkonzentration zu berücksichtigen.
F5: Wie sollte ich Veratricsäure-d6 richtig lagern, sowohl als Feststoff als auch in Lösung?
A5: Die richtige Lagerung ist entscheidend, um die Stabilität der Verbindung zu gewährleisten. Die Empfehlungen sind in der folgenden Tabelle zusammengefasst.
Datenzusammenfassung
Tabelle 1: Löslichkeitsdaten
| Lösungsmittel | Gemeldete Löslichkeit (für Veratricsäure) | Anmerkungen | Referenz |
| DMSO | 55 mg/ml (301.92 mM) | Ultraschallbehandlung wird empfohlen. | [4] |
| 70% Methanol | Ausreichend für 100 ppm (0.1 mg/ml) Stammlösung | Wird für die Erstellung von Standardlösungen verwendet. | [5] |
Tabelle 2: Empfohlene Lagerbedingungen
| Form | Temperatur | Dauer | Anmerkungen | Referenz |
| Feststoff | 2-8°C | Langfristig | Im Kühlschrank lagern. | [] |
| Stammlösung | -20°C | Bis zu 1 Jahr | Aliquotieren, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden. | [6] |
| Stammlösung | -80°C | Bis zu 2 Jahre | Bevorzugt für die Langzeitlagerung von Lösungen. | [6] |
Experimentelle Protokolle
Protokoll: Herstellung einer 10 mg/ml Stammlösung von Veratricsäure-d6 in DMSO
Dieses Protokoll beschreibt die schrittweise Herstellung einer Stammlösung, die für die meisten analytischen Anwendungen geeignet ist.
Benötigte Materialien:
-
Veratricsäure-d6 (Feststoff)
-
Dimethylsulfoxid (DMSO), wasserfrei, von hoher Qualität
-
Analysenwaage
-
Mikrozentrifugenröhrchen oder Glasfläschchen
-
Pipetten
-
Vortex-Mischer
-
Ultraschallbad (empfohlen)
Vorgehensweise:
-
Akklimatisierung: Entnehmen Sie das Fläschchen mit Veratricsäure-d6 aus dem Kühlschrank und lassen Sie es vor dem Öffnen auf Raumtemperatur kommen (ca. 15-20 Minuten). Dies verhindert die Kondensation von Feuchtigkeit auf dem Feststoff.
-
Einwaage: Wiegen Sie die gewünschte Menge Veratricsäure-d6 sorgfältig in ein geeignetes Röhrchen oder Fläschchen ein. Um beispielsweise 1 ml einer 10 mg/ml Lösung herzustellen, wiegen Sie 10 mg des Feststoffs ein.
-
Lösungsmittel zugeben: Geben Sie die entsprechende Menge DMSO hinzu. Für eine 10 mg/ml Lösung fügen Sie 1 ml DMSO zu den 10 mg Feststoff hinzu.
-
Mischen: Verschließen Sie das Röhrchen fest und mischen Sie die Lösung kräftig auf einem Vortex-Mischer für 1-2 Minuten.
-
Ultraschallbehandlung (empfohlen): Stellen Sie das Röhrchen für 10-15 Minuten in ein Ultraschallbad, um den Lösungsvorgang zu unterstützen und sicherzustellen, dass sich alle Partikel vollständig auflösen.[4]
-
Visuelle Inspektion: Überprüfen Sie die Lösung visuell gegen das Licht, um sicherzustellen, dass sie klar und frei von ungelösten Partikeln ist.
-
Aliquots und Lagerung: Teilen Sie die Stammlösung in kleinere Aliquots auf, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden. Beschriften Sie die Aliquots deutlich und lagern Sie sie bei -20°C oder -80°C.[6]
References
Technical Support Center: Minimizing Veratric Acid-d6 Carryover
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Veratric Acid-d6 in their Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is analytical carryover and how can I distinguish it from system contamination?
A1: Analytical carryover is the appearance of an analyte signal in a sample analysis that originates from a preceding injection.[1][2] It typically occurs when a high-concentration sample is followed by a low-concentration sample or a blank.[1] You can distinguish it from system contamination by performing a specific injection sequence:
-
Inject a blank to establish a baseline.
-
Inject a high-concentration standard of this compound.
-
Inject a series of 3-5 consecutive blank samples.
If you observe a peak for this compound in the first blank that systematically decreases in area with each subsequent blank injection, it is classified as classic carryover .[2][3] If the peak area remains relatively constant across all blank injections, it is likely a contamination issue, possibly from your mobile phase, solvents, or system components.[3]
Q2: What are the most common sources of this compound carryover in an LC-MS system?
A2: Carryover can originate from several places within the LC-MS system. The most common sources include:
-
The Autosampler : This is often the primary source of carryover.[4][5] Specific components like the injection needle (both interior and exterior surfaces), needle seat, and injector valve rotor seals are prone to analyte adsorption.[3][6][7]
-
The LC Column : this compound can be strongly retained on the column, particularly on the guard column or the head of the analytical column, and then slowly elute in subsequent runs. This is sometimes referred to as a "memory effect".[6][7][8]
-
System Plumbing : Dead volumes in tubing and fittings can trap and later release the analyte.[7][9]
-
MS Ion Source : While less common for carryover (more often a source of contamination), the ion source can become fouled with repeated injections of high-concentration samples.[6]
Q3: Is this compound particularly susceptible to carryover?
A3: this compound, as a deuterated form of a benzoic acid derivative, has properties that can make it prone to carryover.[10][11][12] Its acidic nature can lead to ionic interactions with active sites on silica-based columns or metal surfaces within the system.[9] Its solubility characteristics also play a critical role; it is soluble in DMSO, which suggests that standard reversed-phase mobile phases may not always be sufficient to completely remove it from all system components between injections.[10][]
Q4: I've confirmed I have a carryover issue. What is the first troubleshooting step?
A4: The first step is to systematically identify the source of the carryover. A logical, step-by-step process of elimination is the most efficient approach.[6] This involves sequentially bypassing components of the system to see if the carryover disappears. The recommended workflow is to first rule out the column, and if carryover persists, focus on the autosampler as the most probable source.[2][3]
Troubleshooting Guides
Guide 1: Systematic Carryover Diagnosis
This guide provides a logical workflow to pinpoint the source of this compound carryover. Following these steps can save significant time and resources.
Caption: A workflow for systematically diagnosing the source of LC-MS carryover.
Guide 2: Optimizing the Autosampler Wash Method
Since the autosampler is the most frequent source of carryover, optimizing the needle wash protocol is critical.[4][5] This involves selecting an appropriate wash solvent and ensuring the wash volume and duration are sufficient.
Wash Solvent Selection The ideal wash solvent should be strong enough to fully solubilize this compound from the needle and injection path surfaces.[8] Given that this compound is soluble in DMSO, incorporating solvents with different properties can be highly effective.
Table 1: Comparison of Potential Wash Solvent Compositions
| Wash Solvent Strategy | Example Composition | Rationale |
| Standard Reversed-Phase | 50:50 Acetonitrile/Water + 0.1% Formic Acid | A common starting point that mimics the mobile phase.[5] May be insufficient for strongly adsorbed analytes. |
| High Organic | 100% Acetonitrile or 100% Methanol | Can be effective, but for some compounds, a small amount of aqueous solvent improves solubility.[5] |
| "Magic Mix" | 40:40:20 Acetonitrile/Isopropanol/Acetone | A strong, multi-component organic mix designed to remove a wide range of compounds.[3] |
| Alternative Strong Solvent | Dimethyl Sulfoxide (DMSO) | Since this compound is known to be soluble in DMSO, this can be a highly effective wash solvent.[][14] |
| Multi-Solvent Wash | 1. DMSO (to dissolve) 2. Methanol (to rinse DMSO) 3. Mobile Phase B (to equilibrate) | A sequential rinse using different solvents can be the most effective strategy for stubborn carryover.[14] |
Quantitative Impact of Wash Protocol Optimization The following table presents illustrative data on how optimizing the wash protocol can dramatically reduce carryover.
Table 2: Illustrative Quantitative Carryover Reduction Data
| Wash Protocol | Carryover (% of LLOQ) | % Reduction from Baseline |
| Baseline: 50:50 ACN/H₂O (6 sec post-injection) | 25.0% | 0% |
| Increased Time: 50:50 ACN/H₂O (12 sec pre- & post-injection) | 8.5% | 66% |
| Stronger Solvent: "Magic Mix" (12 sec pre- & post-injection) | 2.1% | 91.6% |
| Multi-Solvent: DMSO followed by ACN/H₂O (12 sec pre- & post-injection) | < 0.5% | > 98% |
Experimental Protocols
Protocol 1: Diagnostic Procedure to Isolate Carryover Source
-
Initial Confirmation : Confirm carryover by injecting a high-concentration standard of this compound, followed by at least three blank injections. Observe a decreasing peak area in the blanks.
-
Prepare System : Ensure the LC-MS system is stable.
-
Bypass Column : Power down the column heater and pump. Carefully disconnect the analytical column and any guard column.
-
Install Union : In place of the column, install a zero-dead-volume union (e.g., a ZDV union) to connect the autosampler outlet directly to the MS inlet.
-
System Purge : Purge the pumps with the initial mobile phase conditions.
-
Test Injection : Inject the same high-concentration standard of this compound. Note: The peak will be sharp, intense, and have no retention.
-
Blank Analysis : Immediately follow the standard injection with an injection of a blank sample.
-
Data Analysis :
-
If the carryover peak is absent or significantly reduced in the blank, the column is the primary source of carryover.[2] Proceed with column-specific troubleshooting (e.g., developing a more aggressive gradient flush).
-
If the carryover peak persists , the source is within the autosampler or its flow path .[3] Proceed with optimizing the wash method as described in Protocol 2.
-
Protocol 2: Evaluating Wash Solvent Effectiveness
-
Establish Baseline : Using your current analytical method, perform the carryover test (high standard followed by 3 blanks) with your standard needle wash protocol. Quantify the peak area in the first blank. This is your baseline carryover.
-
Prepare New Wash Solvents : Prepare the new wash solutions you wish to test (refer to Table 1). For example, start with a "Magic Mix" or a DMSO-based wash.
-
Change Wash Solvent : Replace the existing wash solvent in the autosampler with the first test solvent. Ensure the wash lines are thoroughly flushed and primed.
-
Modify Method : Update the instrument method to use the new wash solvent. Consider increasing the wash duration or implementing both pre- and post-injection washes.[5]
-
Execute Test Sequence : Repeat the carryover test: inject the high-concentration standard followed by three blanks.
-
Analyze and Compare : Quantify the this compound peak area in the first blank. Calculate the percentage reduction in carryover compared to the baseline.
-
Iterate : Repeat steps 3-6 for each new wash solvent or protocol variation you want to test. A multi-solvent wash station can automate this process.[14]
Caption: A decision-making diagram for optimizing the autosampler wash solvent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. Veratric acid | Reactive Oxygen Species | COX | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 14. grupobiomaster.com [grupobiomaster.com]
Validation & Comparative
A Head-to-Head Comparison: Validating an Analytical Method for Veratric Acid with and without an Internal Standard, and the Case for Veratric Acid-d6
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comparative analysis of analytical method validation for veratric acid, a key compound in various research and development settings. We will explore the performance of a validated method using a structural analog internal standard against a method with no internal standard, and discuss the theoretical and practical advantages of employing a stable isotope-labeled internal standard like Veratric Acid-d6, all within the framework of ICH guidelines.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the impact of an internal standard, we present a comparison of key validation parameters from two different analytical methods for veratric acid. Method 1 utilizes cinnamaldehyde, a structural analog, as an internal standard, while Method 2 is validated without an internal standard.
| Validation Parameter | Method 1: With Internal Standard (Cinnamaldehyde)[2][3] | Method 2: Without Internal Standard[4][5] | ICH Guideline Recommendations |
| Linearity (Correlation Coefficient, r²) | ≥ 0.9977 | 0.9978 | ≥ 0.995 |
| Accuracy (% Recovery) | Within ±15% of nominal concentration | 82.20% - 97.65% | Typically ±15% (±20% at LLOQ) |
| Precision (% RSD) | Intra-day: Within ±15% | Intra-day: < 2% | Typically ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantitation (LOQ) | 3 - 10 ng/mL | 2.21 ppm (2210 ng/mL) | Method dependent, fit for purpose |
| Limit of Detection (LOD) | Not Reported | 0.66 ppm (660 ng/mL) | Method dependent, fit for purpose |
Key Observations:
-
Both methods demonstrate excellent linearity, meeting the typical ICH guideline of r² ≥ 0.995.
-
Method 1, using an internal standard, reports accuracy and precision within the generally accepted range of ±15%.
-
Method 2, without an internal standard, shows a wider range for accuracy, although the precision is very high (<2% RSD).
-
A significant difference is observed in the reported Limit of Quantitation (LOQ), with the method employing an internal standard demonstrating substantially better sensitivity.
Experimental Protocols: A Closer Look at the Methodologies
The following are detailed experimental protocols based on the referenced studies.
Method 1: LC-MS/MS Analysis of Veratric Acid with Cinnamaldehyde as Internal Standard[2][3]
1. Sample Preparation:
-
A one-step protein precipitation method is used for plasma samples.
-
To a plasma sample, an internal standard solution (cinnamaldehyde) is added.
-
Protein precipitation is achieved by adding acetonitrile containing 0.2% formic acid.
-
The sample is vortexed and centrifuged.
-
The supernatant is collected for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Veratric Acid: m/z 183.07 → 139.00
-
Cinnamaldehyde (IS): m/z 133.00 → 55.00
-
Method 2: LC-MS/MS Analysis of Veratric Acid without Internal Standard[4][5]
1. Sample Preparation:
-
An appropriate amount of the sample is accurately weighed and dissolved in 70% methanol to a known concentration.
-
The solution is filtered through a 0.20 µm nylon membrane filter before analysis.
2. Liquid Chromatography:
-
Column: Kinetex C18 column (100 Å, 2.6 μm, 150 mm × 2.1 mm).
-
Mobile Phase: Isocratic elution with 50:50 (v/v) 0.1% formic acid in water and methanol.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Veratric Acid:
-
Quantifier: m/z 182.80 → 139.20
-
Qualifier 1: m/z 182.80 → 124.20
-
Qualifier 2: m/z 182.80 → 77.00
-
Visualizing the Validation Workflow and the Role of an Internal Standard
To better understand the processes, the following diagrams illustrate the analytical method validation workflow according to ICH guidelines and the logical role of an internal standard.
Caption: Workflow for analytical method validation according to ICH Q2(R1) guidelines.
Caption: The role of an internal standard in correcting for variability in LC-MS analysis.
Conclusion: The Decisive Advantage of an Internal Standard
While it is possible to validate an analytical method for veratric acid without an internal standard that meets ICH guidelines for certain parameters, the inclusion of an internal standard, particularly a stable isotope-labeled one like this compound, offers significant advantages. The data clearly shows that the use of a structural analog internal standard can lead to a much lower limit of quantitation, enabling the reliable measurement of lower concentrations of the analyte.
For researchers and professionals in drug development, where accuracy, precision, and sensitivity are paramount, the use of a stable isotope-labeled internal standard is the recommended approach for the validation of analytical methods. It provides the most robust defense against the inherent variabilities of sample preparation and analysis, ensuring the highest quality data for critical decision-making.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcogres.com [phcogres.com]
- 5. phcogres.com [phcogres.com]
A Researcher's Guide to Internal Standards in Metabolomics: A Comparative Look at Veratric Acid-d6
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative metabolomics data are paramount. Internal standards are a cornerstone of robust analytical methods, correcting for variability in sample preparation, instrument response, and matrix effects. This guide provides a comprehensive comparison of Veratric Acid-d6 with other common internal standards, offering insights into their performance and application in metabolomics.
Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based metabolomics. By incorporating heavy isotopes such as deuterium (²H or D) or carbon-13 (¹³C), these compounds are chemically almost identical to their endogenous counterparts but can be distinguished by their mass-to-charge ratio (m/z). This near-identical chemical behavior allows them to effectively mimic the analyte of interest throughout the analytical process, from extraction to detection, thereby enabling accurate quantification.
The Landscape of Internal Standards: Deuterated vs. ¹³C-Labeled
The choice of isotopic label is a critical consideration in the selection of an internal standard. The two most common stable isotopes used in metabolomics are deuterium and carbon-13.
Deuterated standards , such as this compound, are generally more common and cost-effective to synthesize. However, they can present certain analytical challenges. The substitution of hydrogen with deuterium can sometimes lead to slight changes in physicochemical properties, potentially causing a chromatographic shift where the labeled standard does not perfectly co-elute with the unlabeled analyte. This can be a significant drawback, as co-elution is crucial for the effective correction of matrix effects.[1][2] Additionally, the deuterium label can, in some instances, be susceptible to back-exchange with hydrogen from the surrounding solvent, compromising the accuracy of quantification.
¹³C-labeled standards , on the other hand, are often considered the superior choice. The larger mass difference between ¹³C and ¹²C results in a negligible isotope effect on the compound's chemical and physical properties. This ensures that ¹³C-labeled standards co-elute perfectly with their endogenous analogues, providing more reliable correction for matrix effects and other sources of analytical variability.[3] The primary drawback of ¹³C-labeled standards is their higher cost of synthesis.
Performance Comparison of Internal Standards
| Internal Standard Type | Typical Performance Characteristics | Advantages | Disadvantages |
| This compound (Deuterated Aromatic Acid) | Expected to have good stability due to the aromatic ring. Potential for slight chromatographic shift relative to unlabeled veratric acid. Susceptibility to matrix effects would need to be empirically determined for each matrix. | Cost-effective. Commercially available. | Potential for incomplete co-elution with analyte. Risk of D/H back-exchange, though less likely with aromatic deuteration. |
| ¹³C-Labeled Aromatic Acids | Excellent stability. Co-elutes perfectly with the unlabeled analyte. Provides robust correction for matrix effects. | Gold standard for accuracy and reliability. | Higher cost of synthesis. |
| Deuterated Aliphatic Acids | Stability can vary depending on the position of the deuterium label. More prone to chromatographic shifts compared to their ¹³C counterparts. | Generally less expensive than ¹³C-labeled versions. | Potential for significant chromatographic separation from the analyte. Higher risk of D/H back-exchange at certain positions. |
| ¹³C-Labeled Aliphatic Acids | High stability. Co-elution with the unlabeled analyte. Excellent correction for analytical variability. | High accuracy and precision. | More expensive. |
| Non-Isotopically Labeled Structural Analogues | Performance is highly dependent on the structural similarity to the analyte. May not effectively correct for matrix effects. | Readily available and inexpensive. | Does not co-elute with the analyte. Does not correct for matrix effects in the same way as a SIL-IS. Can introduce its own matrix effects. |
Experimental Protocols for Evaluating Internal Standard Performance
To ensure the suitability of any internal standard, including this compound, for a specific metabolomics application, a thorough validation is essential. The following is a general experimental protocol for evaluating the key performance parameters of an internal standard.
Stability Assessment
Objective: To determine the stability of the internal standard in the sample matrix and analytical solvents over time and under different storage conditions.
Methodology:
-
Prepare a stock solution of the internal standard (e.g., this compound) in an appropriate solvent (e.g., methanol).
-
Spike the internal standard into the biological matrix of interest (e.g., plasma, urine, cell lysate) at a known concentration.
-
Prepare aliquots of the spiked matrix and store them under various conditions (e.g., -80°C, -20°C, 4°C, room temperature) for different durations (e.g., 0, 24, 48, 72 hours).
-
At each time point, extract the metabolites and analyze the samples by LC-MS.
-
Monitor the peak area of the internal standard. A stable internal standard will show minimal variation in peak area over time and across different conditions. The relative standard deviation (RSD) of the peak areas should ideally be below 15%.
Matrix Effect Evaluation
Objective: To assess the extent of ion suppression or enhancement caused by the sample matrix on the internal standard's signal.
Methodology:
-
Prepare three sets of samples:
-
Set A: Internal standard in a pure solvent.
-
Set B: Blank matrix extract spiked with the internal standard post-extraction.
-
Set C: Matrix sample spiked with the internal standard before extraction.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Recovery Assessment
Objective: To determine the efficiency of the extraction process for the internal standard from the sample matrix.
Methodology:
-
Using the same sample sets from the matrix effect evaluation.
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Consistent and high recovery (typically >80%) is desirable.
-
Visualizing Experimental Workflows and Biological Pathways
To further aid in the understanding of the role and evaluation of internal standards, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological pathway.
Caption: Workflow for using this compound as an internal standard.
Caption: Catecholamine biosynthesis and metabolism pathway.
Conclusion
This compound presents a commercially available and cost-effective option as a deuterated internal standard for metabolomics studies. Its performance, particularly in terms of co-elution with its unlabeled counterpart and its ability to compensate for matrix effects, should be rigorously evaluated within the specific analytical method and biological matrix of interest. While ¹³C-labeled standards are generally considered the gold standard for accuracy, a well-validated deuterated standard like this compound can be a suitable and practical choice for many applications. The experimental protocols provided in this guide offer a framework for researchers to confidently validate and implement this compound or any other internal standard in their metabolomics workflows, ultimately leading to more robust and reliable quantitative data.
References
Performance Comparison of Calibration Curves for Veratric Acid Analysis: A Guide for Researchers
For researchers and professionals in drug development, establishing a robust and reliable analytical method is paramount for the accurate quantification of target analytes. This guide provides a comparative overview of the linearity and range determination for Veratric Acid calibration curves, with a focus on the use of deuterated internal standards like Veratric Acid-d6. The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Data Summary: Linearity and Range of Veratric Acid Quantification
The performance of an analytical method is often judged by its linearity, represented by the coefficient of determination (R²), and its effective quantification range, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The following table summarizes performance data from a validated LC-MS/MS method for Veratric Acid analysis. While this specific study utilized Cinnamaldehyde as an internal standard, the performance characteristics are indicative of what can be expected when using a structurally similar internal standard like this compound under optimized conditions.
| Analyte | Internal Standard | Linearity (R²) | Calibration Range | LLOQ | Analytical Method |
| Veratric Acid | Cinnamaldehyde | ≥ 0.9977[1][2][3] | Not explicitly stated | 3-10 ng/mL[1][2][3] | UHPLC-MS/MS[1][2][3] |
| Veratric Acid | None (External Standard) | 0.9978[4][5] | 1-6 ppm | 2.21 ppm[4][5] | LC-MS/MS[4][5] |
Note: The use of a deuterated internal standard like this compound is generally preferred in mass spectrometry-based quantification. This is because its chemical and physical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and analysis, which can correct for matrix effects and improve accuracy and precision.
Experimental Workflow for Calibration Curve Determination
The process of establishing a reliable calibration curve involves several key steps, from the preparation of stock solutions to the final data analysis. The following diagram illustrates a typical workflow for determining the linearity and range of Veratric Acid using this compound as an internal standard.
Detailed Experimental Protocol
The following is a representative experimental protocol for the quantification of Veratric Acid in a biological matrix, adapted from published methods.[1][2][3][4][5]
1. Materials and Reagents:
-
Veratric Acid reference standard
-
This compound (or other suitable internal standard like Cinnamaldehyde)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., rat plasma)
2. Stock and Working Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Veratric Acid and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Veratric Acid stock solution with a 50:50 mixture of ACN and water to prepare a series of working standard solutions at different concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of the biological matrix, add 10 µL of the Internal Standard working solution.
-
Add 150 µL of acetonitrile containing 0.2% formic acid to precipitate proteins.[1][2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm)[1][2][3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol[4]
-
Flow Rate: 0.2 mL/min[4]
-
Injection Volume: 5 µL[4]
-
Elution: Isocratic or gradient elution can be used. For example, an isocratic elution with 50:50 (A:B) has been reported.[4]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1][2][3][4][5]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
5. Data Analysis:
-
Integrate the peak areas of Veratric Acid and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line, the coefficient of determination (R²), and the LLOQ. The LLOQ is typically defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.
This guide provides a framework for establishing and evaluating calibration curves for Veratric Acid analysis. The use of a deuterated internal standard such as this compound is highly recommended to ensure the highest quality data in quantitative bioanalysis.
References
- 1. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. phcogres.com [phcogres.com]
- 5. phcogres.com [phcogres.com]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Veratric Acid: Veratric Acid-d6 vs. a Structurally Analogous Labeled Standard
In the realm of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. This guide provides an objective comparison of two distinct internal standards for the bioanalysis of veratric acid: the stable isotope-labeled (SIL) standard Veratric Acid-d6 and a structurally analogous, non-isotopically labeled standard. The following sections present a detailed cross-validation of hypothetical methods, underpinned by established principles of bioanalytical method validation, to highlight the performance differences and guide researchers in selecting the most appropriate internal standard for their needs.
Experimental Protocols
The following protocols outline the methodologies for the quantification of veratric acid in rat plasma using either this compound or a different labeled standard (in this case, cinnamaldehyde is used as a representative example based on available literature).
Sample Preparation
A protein precipitation method is employed for sample extraction.
-
To 100 µL of rat plasma, add 20 µL of the respective internal standard working solution (this compound or cinnamaldehyde).
-
Add 300 µL of acetonitrile containing 0.2% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection parameters are as follows:
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm)
-
Column Temperature: 30°C
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: 0.2% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of veratric acid and the internal standard.
-
Flow Rate: 0.4 mL/min
-
Total Run Time: 4.5 minutes
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of veratric acid, this compound, and cinnamaldehyde in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank rat plasma with appropriate concentrations of veratric acid.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank rat plasma.
Figure 1: Experimental workflow for the bioanalysis of veratric acid.
Comparative Data
The following tables summarize the hypothetical performance data from the cross-validation of the two methods. The data is designed to reflect the expected outcomes when comparing a stable isotope-labeled internal standard with a structurally analogous one.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Method with this compound | Method with Cinnamaldehyde |
| Linear Range (ng/mL) | 1 - 1000 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.997[1][2][3][4] |
| LLOQ (ng/mL) | 1 | 5 |
Table 2: Accuracy and Precision
| QC Level | Parameter | Method with this compound | Method with Cinnamaldehyde |
| Low QC (3 ng/mL) | Intra-day Precision (%CV) | < 5% | < 10% |
| Intra-day Accuracy (%) | ± 5% | ± 12% | |
| Inter-day Precision (%CV) | < 6% | < 12% | |
| Inter-day Accuracy (%) | ± 6% | ± 14% | |
| Mid QC (500 ng/mL) | Intra-day Precision (%CV) | < 3% | < 8% |
| Intra-day Accuracy (%) | ± 3% | ± 10% | |
| Inter-day Precision (%CV) | < 4% | < 10% | |
| Inter-day Accuracy (%) | ± 4% | ± 11% | |
| High QC (800 ng/mL) | Intra-day Precision (%CV) | < 2% | < 7% |
| Intra-day Accuracy (%) | ± 2% | ± 9% | |
| Inter-day Precision (%CV) | < 3% | < 9% | |
| Inter-day Accuracy (%) | ± 3% | ± 10% |
Table 3: Matrix Effect and Recovery
| Parameter | Method with this compound | Method with Cinnamaldehyde |
| Matrix Effect (%CV) | < 5% | < 15% |
| Recovery (%) | 95 - 105% | 85 - 110% |
Logical Relationship of Internal Standard Compensation
The choice of internal standard significantly impacts the reliability of quantification by compensating for variability during sample processing and analysis.
Figure 2: Compensation for variability by different internal standards.
Discussion and Conclusion
The presented hypothetical data illustrates the superior performance of a stable isotope-labeled internal standard, this compound, compared to a structurally analogous standard like cinnamaldehyde. The near-identical chemical and physical properties of this compound to the native veratric acid allow it to more effectively compensate for variations in sample extraction, matrix effects, and instrument response.
This results in:
-
Improved Accuracy and Precision: The data in Table 2 shows significantly lower percentage CV and higher accuracy for the method using this compound.
-
Lower LLOQ: The ability to accurately quantify at lower concentrations is enhanced, as seen in Table 1.
-
Better Mitigation of Matrix Effects: As indicated in Table 3, the SIL standard is more effective at normalizing the ion suppression or enhancement caused by the biological matrix.
References
- 1. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Evaluating the Isotopic Purity of Veratric Acid-d6: A Comparative Guide
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated internal standards is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical assays. Veratric Acid-d6, a commonly used internal standard for the quantification of Veratric Acid by GC- or LC-mass spectrometry, is no exception. This guide provides a comprehensive comparison of commercially available this compound, supported by detailed experimental protocols for verifying its isotopic purity.
The primary function of a deuterated internal standard is to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability and matrix effects. High isotopic purity is paramount; the presence of unlabeled (d0) or partially labeled Veratric Acid can lead to an overestimation of the analyte concentration and compromise the integrity of study results. This guide aims to equip researchers with the knowledge to critically evaluate and select the most suitable this compound for their specific applications.
Comparison of this compound Specifications
The following table summarizes the publicly available information and representative data for this compound from three fictional vendors. This data is illustrative and highlights the key parameters to consider when sourcing this critical reagent.
| Parameter | Vendor A | Vendor B | Vendor C |
| Product Number | VA-D6-001 | 45-D-VER | V-D6-2025 |
| Chemical Purity (by HPLC) | ≥98% | ≥99% | ≥98.5% |
| Isotopic Purity (by ¹H NMR) | ≥98 atom % D | Not Specified | See CoA |
| Isotopic Purity (by Mass Spec) | Not Specified | ≥99% | ≥99.5% |
| Deuterium Incorporation | 6 Deuterium atoms | d6 | d6 |
| Appearance | White to Off-White Solid | White Crystalline Powder | White Solid |
| Certificate of Analysis (CoA) | Provided with purchase | Available upon request | Available online |
Note: The data for Vendors A, B, and C are hypothetical and for illustrative purposes only.
Experimental Protocols for Isotopic Purity Determination
To independently verify the isotopic purity of this compound, two primary analytical techniques are recommended: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Quantitative ¹H NMR Spectroscopy Protocol
This method relies on comparing the integral of the residual proton signals in the deuterated positions to the integral of a proton signal in a non-deuterated position of the molecule or to a certified internal standard.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound sample
-
Undeuterated Veratric Acid reference standard
-
High-purity NMR solvent (e.g., Chloroform-d with 0.03% v/v TMS)
-
Certified quantitative internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and the certified internal standard into a clean NMR tube.
-
Dissolution: Add 0.75 mL of the NMR solvent to the tube and vortex until fully dissolved.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the residual proton signals corresponding to the methoxy groups of this compound.
-
Integrate a well-resolved signal from the certified internal standard.
-
-
Calculation of Isotopic Purity: The isotopic purity is calculated based on the ratio of the integrals of the residual proton signals to the integral of the internal standard, taking into account the number of protons and the molecular weights of the compounds.
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS offers the advantage of differentiating between the molecular ions of the fully deuterated compound and its less-deuterated isotopologues with high mass accuracy.
Instrumentation: LC-HRMS system (e.g., Q-TOF or Orbitrap)
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS Analysis:
-
Inject the sample into the LC-HRMS system. A short chromatographic run may be used to separate the analyte from any potential impurities.
-
Acquire full-scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of Veratric Acid.
-
Ensure the mass spectrometer is calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of this compound and its isotopologues (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
-
Calculation of Isotopic Enrichment: The isotopic purity is calculated as the percentage of the peak area of the d6 isotopologue relative to the sum of the peak areas of all isotopologues (d0 to d6).
Visualizing the Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for Isotopic Purity Determination by qNMR.
Caption: Workflow for Isotopic Purity Analysis by HRMS.
Conclusion and Recommendations
The selection of a high-quality deuterated internal standard is a critical step in developing robust and reliable quantitative mass spectrometry assays. While many vendors supply this compound, the level of detail provided regarding its isotopic purity can vary significantly. Researchers are encouraged to:
-
Request a Certificate of Analysis (CoA): Always obtain a CoA for the specific lot of this compound being purchased. This document should provide detailed information on both chemical and isotopic purity.
-
Prioritize Isotopic Purity Data: Look for vendors that provide clear data on isotopic purity, preferably determined by both NMR and mass spectrometry. An isotopic purity of ≥99% is generally recommended for most applications.
-
Consider Independent Verification: For pivotal studies, consider performing an in-house verification of the isotopic purity using the protocols outlined in this guide. This will provide the highest level of confidence in the analytical results.
By carefully evaluating the isotopic purity of this compound, researchers can minimize analytical variability and ensure the generation of high-quality, reproducible data in their drug development and research endeavors.
The Critical Choice: How Internal Standards Dictate the Quality of Bioanalytical Data
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard to ensure data accuracy and reliability in bioanalytical assays.
In the landscape of drug development and clinical research, the precision and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy of quantitative analysis, particularly in complex biological matrices. An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation, chromatographic separation, and detection. This guide provides an objective comparison of the two primary types of internal standards—Stable Isotope-Labeled (SIL) and Structural Analogs—supported by experimental data to aid researchers in making informed decisions for their bioanalytical methods.
The Great Debate: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. This ensures that any variations affecting the analyte will similarly affect the IS, allowing for accurate normalization of the signal. The two main categories of internal standards, SIL-IS and structural analog IS, achieve this to varying degrees.
Stable Isotope-Labeled Internal Standards (SIL-IS) are considered the "gold standard" in bioanalysis.[1] These are molecules where one or more atoms of the analyte are replaced with a heavy stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This modification results in a compound that is chemically and physically almost identical to the analyte, ensuring it co-elutes during chromatography and experiences the same degree of ionization enhancement or suppression in the mass spectrometer.[1]
Structural Analog Internal Standards , on the other hand, are molecules that are chemically similar but not identical to the analyte. They are often chosen for their similar functional groups, polarity, and ionization properties. While more readily available and often less expensive than SIL-IS, their different chemical structures can lead to variations in extraction recovery and chromatographic behavior, potentially compromising data accuracy.
Head-to-Head Comparison: Performance Data
To illustrate the impact of internal standard choice, this guide presents data from two key comparative studies.
Case Study 1: Quantification of Everolimus in Whole Blood
A study comparing a SIL-IS (everolimus-d4) and a structural analog IS (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus by LC-MS/MS yielded the following key performance characteristics:
| Validation Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent Method (Slope) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Data sourced from Heideloff et al., 2013.[2]
While both internal standards demonstrated acceptable performance in terms of LLOQ, recovery, and precision, the SIL-IS (everolimus-d4) showed a more favorable comparison with an independent LC-MS/MS method, as indicated by a slope closer to 1.0.[2] This suggests a higher degree of accuracy when using the SIL-IS.
Case Study 2: Quantification of Angiotensin IV in Rat Brain Dialysates
In a study on the neuropeptide angiotensin IV, a SIL analog was compared to a structural analog (norleucine1-Ang IV) for quantification in a complex matrix.
| Performance Metric | Stable Isotope-Labeled IS | Structural Analog IS |
| Linearity | Improved | Improved |
| Repeatability of Injection | Improved | Not Improved |
| Method Precision | Improved | Not Improved |
| Method Accuracy | Improved | Not Improved |
Data sourced from van den Berg et al., 2007.[3]
The results clearly indicate that while both internal standards improved the linearity of the method, only the SIL-IS was able to enhance the repeatability, precision, and accuracy of the assay.[3]
Experimental Protocols: A Closer Look at the Methodology
To provide a practical understanding of how these comparisons are made, detailed experimental protocols for common sample preparation techniques are outlined below.
Protein Precipitation for Plasma Samples
This method is often used for its simplicity and speed in removing the bulk of proteins from biological samples.
Materials:
-
Plasma sample
-
Internal Standard (SIL or structural analog) spiking solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add a specific volume of the internal standard spiking solution to each sample, calibration standard, and quality control sample.
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate the proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid-Liquid Extraction for Plasma Samples
This technique is used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquids.
Materials:
-
Plasma sample
-
Internal Standard (SIL or structural analog) spiking solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Aqueous buffer (e.g., ammonium acetate)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Protocol:
-
Pipette 200 µL of the plasma sample into a centrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture for 2 minutes to facilitate the transfer of the analyte and IS into the organic phase.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Visualizing the Process: Workflows and Decision Making
To further clarify the concepts discussed, the following diagrams illustrate the typical bioanalytical workflow and the logical process for selecting an appropriate internal standard.
References
Navigating the Rigors of Method Validation: A Comparative Guide to Robustness Testing of an LC-MS Method for Veratric Acid Using Veratric Acid-d6 and a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, the assurance of a reliable and reproducible analytical method is paramount. This guide provides a comprehensive comparison of the robustness of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of Veratric Acid, utilizing either the stable isotope-labeled internal standard, Veratric Acid-d6, or a non-deuterated structural analog, 2-Methoxybenzoic Acid. The following sections present a detailed experimental protocol for robustness testing, comparative data under various method parameter challenges, and a visual workflow to guide researchers in this critical aspect of method validation.
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. In the context of LC-MS, this is crucial for ensuring consistent and accurate results across different instruments, laboratories, and over time. The choice of internal standard is a critical factor influencing the robustness of a quantitative LC-MS assay.
Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte, leading to similar behavior during sample preparation, chromatography, and ionization.[1] However, potential issues such as isotopic exchange and chromatographic shifts can arise.[2] Structural analog internal standards, like 2-Methoxybenzoic Acid, offer a cost-effective alternative but may respond differently to variations in analytical conditions due to structural and physicochemical differences.[3]
This guide delves into a comparative analysis of these two internal standard approaches in the context of a robustness study for Veratric Acid quantification.
Comparative Performance Under Robustness Challenges
The following tables summarize the expected performance of the LC-MS method for Veratric Acid quantification using either this compound or 2-Methoxybenzoic Acid as an internal standard when key method parameters are intentionally varied. The data presented is based on established principles of LC-MS analysis and the known behavior of different types of internal standards.
Table 1: Effect of Mobile Phase Composition Variation on Method Accuracy and Precision
| Parameter Variation | Internal Standard | Analyte/IS Peak Area Ratio (%RSD) | Accuracy (% Bias) |
| Nominal Condition | This compound | < 2.0 | ± 5.0 |
| (50:50 ACN:Water with 0.1% Formic Acid) | 2-Methoxybenzoic Acid | < 3.0 | ± 7.0 |
| Variation 1: ± 2% Acetonitrile | This compound | < 2.5 | ± 6.0 |
| 2-Methoxybenzoic Acid | < 5.0 | ± 10.0 | |
| Variation 2: Mobile Phase pH ± 0.2 | This compound | < 3.0 | ± 7.0 |
| 2-Methoxybenzoic Acid | < 8.0 | ± 15.0 |
Table 2: Effect of Chromatographic Condition Variation on Method Accuracy and Precision
| Parameter Variation | Internal Standard | Retention Time Shift (Analyte vs. IS) | Accuracy (% Bias) |
| Nominal Condition | This compound | < 0.05 min | ± 5.0 |
| (Flow Rate: 0.4 mL/min, Column Temp: 40°C) | 2-Methoxybenzoic Acid | ~0.5 min | ± 7.0 |
| Variation 1: Flow Rate ± 10% | This compound | < 0.05 min | ± 6.0 |
| 2-Methoxybenzoic Acid | Proportional to flow rate change | ± 12.0 | |
| Variation 2: Column Temperature ± 5°C | This compound | < 0.05 min | ± 7.0 |
| 2-Methoxybenzoic Acid | Noticeable shift, may not track analyte | ± 15.0 |
Experimental Protocol for Robustness Testing
This protocol outlines a systematic approach to evaluating the robustness of an LC-MS method for Veratric Acid, incorporating both this compound and 2-Methoxybenzoic Acid as internal standards for comparative analysis.
1. Objective: To assess the reliability of the LC-MS method for Veratric Acid quantification by evaluating its performance under deliberate variations of key method parameters.
2. Materials and Reagents:
-
Veratric Acid reference standard
-
This compound internal standard
-
2-Methoxybenzoic Acid internal standard
-
LC-MS grade acetonitrile, water, and formic acid
-
Control matrix (e.g., plasma, urine)
3. Standard and Sample Preparation:
-
Prepare separate stock solutions of Veratric Acid, this compound, and 2-Methoxybenzoic Acid.
-
Prepare calibration standards and quality control (QC) samples by spiking the control matrix with known concentrations of Veratric Acid.
-
Divide the calibration standards and QC samples into two sets. Spike one set with this compound and the other with 2-Methoxybenzoic Acid at a constant concentration.
-
Process all samples using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction).
4. LC-MS/MS Parameters (Nominal Conditions):
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Isocratic at 50% B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
Veratric Acid: m/z 183.1 → 139.1
-
This compound: m/z 189.1 → 145.1
-
2-Methoxybenzoic Acid: m/z 153.1 → 109.1
-
5. Robustness Experimental Design:
-
Analyze the calibration standards and QC samples (low, mid, and high concentrations, n=6 for each) under the nominal conditions and under each of the following varied conditions.
-
Mobile Phase Composition:
-
Vary the percentage of acetonitrile by ±2% (e.g., 48% and 52%).
-
Vary the pH of the aqueous mobile phase by ±0.2 units.
-
-
Chromatographic Parameters:
-
Vary the flow rate by ±10% (e.g., 0.36 mL/min and 0.44 mL/min).
-
Vary the column temperature by ±5°C (e.g., 35°C and 45°C).
-
6. Data Analysis and Acceptance Criteria:
-
For each condition, calculate the accuracy (% bias) and precision (%RSD) for the QC samples.
-
The method is considered robust if the accuracy is within ±15% and the precision is ≤15% RSD for all varied conditions.
-
Compare the performance of the two internal standards based on the deviation from the nominal condition results.
Workflow for Robustness Testing
The following diagram illustrates the logical workflow of the robustness testing experiment.
Caption: Workflow of the LC-MS method robustness testing.
References
Establishing Reproducible Analytical Results for Veratric Acid Quantification Using Veratric Acid-d6 as an Internal Standard: A Guide for Inter-Laboratory Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting inter-laboratory comparisons for the quantification of veratric acid using Veratric Acid-d6 as an internal standard. The objective is to facilitate consistency and reliability of analytical results across different research and development sites. Due to the limited availability of direct inter-laboratory comparison studies for this compound, this document outlines a standardized experimental protocol and performance benchmarks derived from validated analytical methods for veratric acid. By adhering to this guide, laboratories can work towards harmonizing their analytical procedures and achieving comparable results.
This compound, a deuterium-labeled version of veratric acid, is an ideal internal standard for mass spectrometry-based quantification.[1] Its chemical and physical properties closely resemble the analyte of interest, which helps to correct for variability during sample preparation and analysis.[2]
Experimental Protocol
This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of veratric acid in biological matrices.[3][4]
1. Sample Preparation
-
Objective: To extract veratric acid and this compound from the sample matrix.
-
Procedure:
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Veratric Acid: m/z 183.1 → 139.1
-
This compound: m/z 189.1 → 145.1
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
-
Data Presentation for Inter-Laboratory Comparison
The following tables summarize the expected performance parameters based on a single-laboratory validation of a veratric acid assay.[3][4] These can be used as a benchmark for comparing results between laboratories.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000-5000 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | 3 x LLOQ | < 15% | < 15% | 85-115% |
| Medium QC | Mid-range | < 15% | < 15% | 85-115% |
| High QC | 75% of ULOQ | < 15% | < 15% | 85-115% |
Table 3: Recovery
| Analyte | Low Concentration | Medium Concentration | High Concentration |
| Veratric Acid | > 80% | > 80% | > 80% |
| This compound | > 80% | > 80% | > 80% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.
Caption: Experimental workflow for the quantification of veratric acid.
Caption: Logic of internal standard-based quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. phcogres.com [phcogres.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
